molecular formula C17H21N3O2S B2673015 1-(2-Methylpiperidin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 461001-13-8

1-(2-Methylpiperidin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2673015
CAS No.: 461001-13-8
M. Wt: 331.43
InChI Key: OXNOVHHTYKJBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpiperidin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Rearrangement and Synthesis

1-(2-Methylpiperidin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone, and related compounds, are involved in heterocyclic rearrangements. For instance, 5-arylisoxazole-3-hydroxamic acids undergo rearrangements forming 3,4-substituted 1,2,5-oxadiazoles, a process crucial in the synthesis of complex organic compounds (Potkin et al., 2012).

Anticandidal Activity and Cytotoxicity

These compounds, specifically tetrazole derivatives, show significant anticandidal activity. A study synthesized 14 different derivatives and tested their anticandidal activity and cytotoxic effects, finding some with potent anticandidal agents and weak cytotoxicities (Kaplancıklı et al., 2014).

Antitumor Activities

In another research, derivatives were used as building blocks for synthesizing compounds with potential anti-breast cancer agents. The antitumor activities of these compounds were evaluated, showing promising activities against tumor cells (Mahmoud et al., 2021).

Fungicidal Activity

These compounds have applications in fungicidal activities. A study synthesized novel compounds with fungicidal properties, showing active inhibition against wheat leaf rust. Their activity was influenced by the nature of the substituents, offering insights into the design of highly active compounds (Zou et al., 2002).

Antimicrobial Activity

Compounds like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone have been synthesized and evaluated for their antimicrobial activity. They were found to have significant antimicrobial activity with notable minimum inhibitory concentration values (Salimon et al., 2011).

Corrosion Inhibition

These compounds have been used in studying the corrosion inhibition properties for mild steel in sulfuric acid. They were found to increase charge transfer resistance, indicating protective layer formation on mild steel surfaces (Ammal et al., 2018).

Properties

IUPAC Name

2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-6-5-8-14(10-12)16-18-19-17(22-16)23-11-15(21)20-9-4-3-7-13(20)2/h5-6,8,10,13H,3-4,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNOVHHTYKJBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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